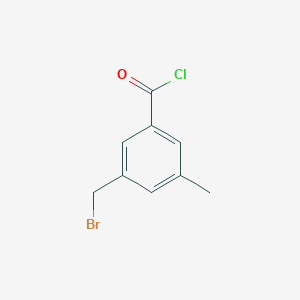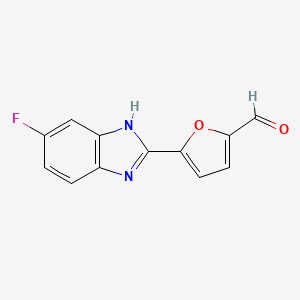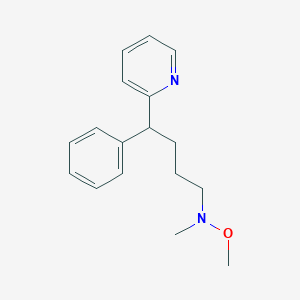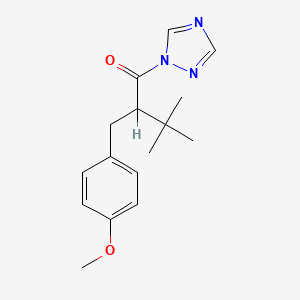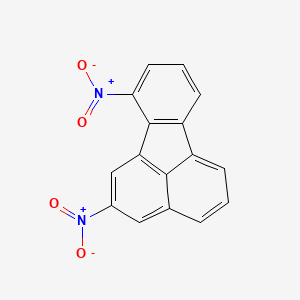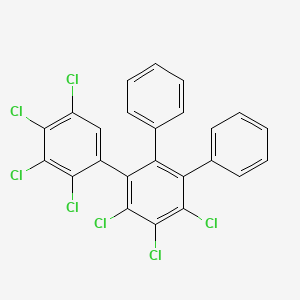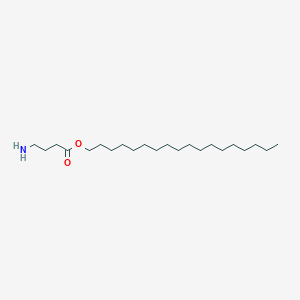![molecular formula C7H18O4SSi B14325361 2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-ol CAS No. 111597-50-3](/img/structure/B14325361.png)
2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-ol is an organosilicon compound with the molecular formula C7H18O4SSi It is characterized by the presence of a trimethoxysilyl group attached to an ethyl sulfanyl chain, which is further connected to an ethan-1-ol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-ol typically involves the reaction of 2-mercaptoethanol with a trimethoxysilane derivative. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethoxysilane group. A common synthetic route involves the use of a base catalyst, such as triethylamine, to facilitate the nucleophilic substitution reaction between the thiol group of 2-mercaptoethanol and the silicon atom of the trimethoxysilane.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques, such as distillation and chromatography, are used to isolate the desired product from reaction by-products and impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding thiol or alcohol derivatives.
Substitution: The trimethoxysilyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base catalyst, such as triethylamine or pyridine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and alcohol derivatives.
Substitution: Various organosilicon compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of functionalized silanes and siloxanes.
Biology: Employed in the modification of biomolecules and surfaces for bioconjugation and immobilization studies.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical coatings.
Industry: Utilized in the production of advanced materials, such as coatings, adhesives, and sealants, due to its ability to form strong bonds with various substrates.
Wirkmechanismus
The mechanism of action of 2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-ol involves the interaction of its functional groups with target molecules. The trimethoxysilyl group can undergo hydrolysis and condensation reactions to form siloxane bonds, which contribute to the compound’s adhesive properties. The thiol group can form disulfide bonds with other thiol-containing molecules, enabling bioconjugation and surface modification. These interactions are mediated by various molecular pathways, depending on the specific application and target molecules involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Trimethylsilyl)ethanol: Similar in structure but lacks the sulfanyl group, making it less versatile in certain applications.
3-Mercaptopropyltrimethoxysilane: Contains a mercapto group and a trimethoxysilyl group, but with a different carbon chain length and positioning.
Uniqueness
2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-ol is unique due to the presence of both a trimethoxysilyl group and a sulfanyl group, which provide distinct chemical reactivity and versatility. This combination allows for a wide range of applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
111597-50-3 |
|---|---|
Molekularformel |
C7H18O4SSi |
Molekulargewicht |
226.37 g/mol |
IUPAC-Name |
2-(2-trimethoxysilylethylsulfanyl)ethanol |
InChI |
InChI=1S/C7H18O4SSi/c1-9-13(10-2,11-3)7-6-12-5-4-8/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
FFYNJSBDCUIZRM-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](CCSCCO)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


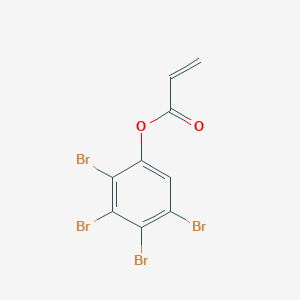
![[(2-Methylpropyl)sulfanyl]acetyl chloride](/img/structure/B14325298.png)
![Ethenone, [(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B14325301.png)
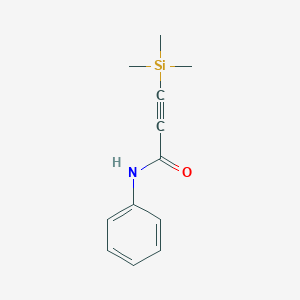
![[1-(3,5-Diamino-1-phenyl-1H-pyrazol-4-yl)ethylidene]propanedinitrile](/img/structure/B14325318.png)
